molecular formula C7H12ClNO2 B13009481 (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride

(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride

Cat. No.: B13009481
M. Wt: 177.63 g/mol
InChI Key: FMPBLESGLOIVEL-HCSZTWNASA-N
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Description

(1S,6S)-3-azabicyclo[410]heptane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a bicyclic precursor, followed by the introduction of a carboxylic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: It is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,6S)-Bicyclo[4.1.0]heptane: A similar bicyclic compound without the nitrogen atom.

    (1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester: A bicyclic compound with an oxygen atom in the ring system.

Uniqueness

(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride is unique due to the presence of the nitrogen atom within the bicyclic ring system. This feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(7)1-2-8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m1./s1

InChI Key

FMPBLESGLOIVEL-HCSZTWNASA-N

Isomeric SMILES

C1CNC[C@]2([C@H]1C2)C(=O)O.Cl

Canonical SMILES

C1CNCC2(C1C2)C(=O)O.Cl

Origin of Product

United States

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